molecular formula C16H13Cl2N5OS B023545 N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide CAS No. 302964-08-5

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Cat. No. B023545
M. Wt: 394.3 g/mol
InChI Key: LMXUWARKUIELGT-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been explored for their potential in various fields of chemistry and biology, especially focusing on their synthesis, structure, and reactive properties. While specific applications are not discussed, the compound's structural complexity and potential functionalities make it a significant point of study.

Synthesis Analysis

The synthesis of related thiazolecarboxamide compounds involves intricate chemical processes. For instance, 5-(Acylamino)-2-methyl-4-thiazolecarboxamides have been converted into N-arylthiazolo[5,4-d]pyrimidin-7-amines and 9-aryl-1,9-dihydro-6H-purine-6-thiones through a process involving diphosphorus pentaoxide, triethylamine hydrochloride, and substituted anilines at high temperatures (Andersen, Hammad, & Pedersen, 1986).

Molecular Structure Analysis

Studies on similar compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, have shown that these molecules form hydrogen-bonded sheets in their crystal structure, highlighting the importance of N-H...N and N-H...O hydrogen bonds (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity and functionalization of thiazolecarboxamide derivatives have been explored through various reactions. For example, ethyl chloroformate/DMF mixtures have been used to facilitate ring closure of related compounds, leading to products with potential bioactivity (El-Bayouki & Basyouni, 1988).

Physical Properties Analysis

Although specific studies on the physical properties of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide are scarce, related research indicates that similar compounds exhibit distinct crystal structures and hydrogen bonding patterns that could influence their solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for understanding the utility and applicability of such compounds. For example, the introduction of different substituents on the pyrimidine ring of related molecules has been shown to significantly affect their biological activity and chemical stability (Liu et al., 2011).

Scientific Research Applications

  • Antiproliferative Activity : A derivative, the 2-aminothiazole-5-carboxylic acid phenylamide, demonstrated high antiproliferative potency on human K563 leukemia cells, indicating potential use in cancer treatment (Liu et al., 2011).

  • Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines with these compounds have been synthesized and exhibit molluscicidal properties, suggesting a potential role in treating schistosomiasis (El-bayouki & Basyouni, 1988).

  • Cerebral Protective Agents : The 2-thiazolecarboxamide hydrochloride derivative showed more potent anti-anoxic activity than other compounds, highlighting its potential as a cerebral protective agent (Ohkubo et al., 1995).

  • Antibiotic and Antibacterial Drugs : Thiophene-2-carboxamide, related to this compound, has shown promise as a new antibiotic and antibacterial agent (Ahmed, 2007).

  • Antimicrobial Coatings : 4-thiazolidinones and 2-azetidinones derivatives from chalcone, related to this compound, have shown promising antibacterial and antifungal activities, useful for antimicrobial coatings in food and pharmaceutical applications (Patel & Patel, 2017).

  • NF-kappaB and AP-1 Inhibitors : A 2-methyl analogue of this compound displayed in vitro activity and improved gastrointestinal permeability, suggesting potential as an oral bioavailability enhancer for NF-kappaB and AP-1 inhibitors (Palanki et al., 2000).

  • Antimicrobial Activity : Certain derivatives have shown potent antimicrobial activity against various pathogens, indicating potential pharmaceutical applications (Kolisnyk et al., 2015).

  • Pharmaceutical Applications : Some synthesized compounds demonstrate potent antimicrobial activity, making them candidates for pharmaceutical development (El-ziaty et al., 2018).

  • Synthesis of Antitumor Agents : Dasatinib monohydrate, an antitumor agent, was synthesized from 2-chloro-6-methylaniline and a key intermediate related to this compound (Zang Jia-liang et al., 2009).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXUWARKUIELGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460723
Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
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Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

CAS RN

302964-08-5
Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
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Record name 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
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Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
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Record name 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
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Synthesis routes and methods I

Procedure details

To a stirring solution of compound 5C (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g 22.4/mmol) in THF (65 mL) was added a 30% wt. solution of sodium t-butoxide in THF (21.1 g, 65.36 mmol) slowly with cooling to keep the temperature at 10-20° C. The mixture was stirred at room temperature for 1.5 h and cooled to 0-5° C. Hydrochloric acid, 2N (21.5 mL) was added slowly and the mixture stirred 1.75 h at 0-5° C. The solid was collected by vacuum filtration, washed with water (15 mL) and dried to give 6.63 g (86.4% yield) of compound 5D. 1H NMR (400 MHz, DMSO-d6) δ 2.23 (s, 3H), 2.58 (s, 3H), 6.94 (s, 1H), 7.18-7.34, (m, 2H, J=7.5), 7.34-7.46 (d, 1H, J=7.5), 8.31 (s, 1H), 10.02 (s, 1H), 12.25 (s, 1H).
Quantity
5 g
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3.65 g
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65 mL
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21.1 g
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Yield
86.4%

Synthesis routes and methods II

Procedure details

To a slurry of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide 5B (120 mg, 0.50 mmol) in THF (0.75 ml) and water (0.5 mL) was added NBS (98 mg, 0.55 mmol) at 0° C. The mixture was warmed and stirred at 20-22° C. for 3 h. To this was added 1-(6-chloro-2-methylpyrimidin-4-yl)thiourea 5A (100 mg, 0.49 mmol), and the slurry heated and stirred at reflux for 2 h. The slurry was cooled to 20-22° C. and the solid collected by vacuum filtration giving 140 mg (71% yield) of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 5D. 1H NMR (400 MHz, DMSO-d6) δ 2.23 (s, 3H), 2.58 (s, 3H), 6.94 (s, 1H), 7.18-7.34, (m, 2H, J=7.5), 7.34-7.46 (d, 1H, J=7.5), 8.31 (s, 1H), 10.02 (s, 1H), 12.25 (s, 1H).
Quantity
120 mg
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98 mg
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0.75 mL
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0.5 mL
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100 mg
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Synthesis routes and methods III

Procedure details

The first step of the process involves reacting 2-chlorothiazole with 2-chloro-6-methylphenylisocyanate in the presence of n-butyl lithium in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. The second step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide with 4-methoxybenzylchloride in the presence of sodium hydride in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The third step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with 4-amino-6-chloro-2-methylpyrimidine in the presence of sodium hydride in tetrahydrofuran at reflux temperature to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The fourth step involves reacting N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with trifluoromethanesulfonic acid and trifluoroacetic acid in dichloromethane to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide (Formula 1d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Reactant of Route 2
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Reactant of Route 3
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N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Reactant of Route 4
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N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Reactant of Route 5
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N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

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